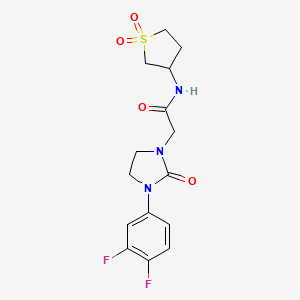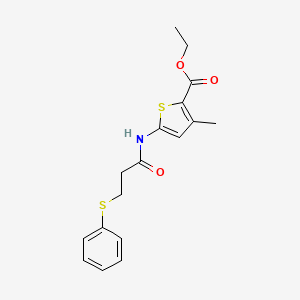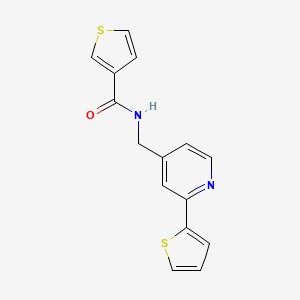![molecular formula C20H26N2O2S B2747750 N-[2-(dimethylamino)-2-phenylethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 941996-87-8](/img/structure/B2747750.png)
N-[2-(dimethylamino)-2-phenylethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a sulfonamide derivative, which is a class of organic compounds widely used in medicinal chemistry due to their biological activities . The presence of a dimethylamino group and a phenylethyl group attached to the nitrogen of the sulfonamide could potentially influence its properties and biological activity .
Molecular Structure Analysis
The molecular structure of this compound would be influenced by the presence of the sulfonamide group, the dimethylamino group, and the phenylethyl group. These groups could potentially form various intermolecular interactions, influencing the compound’s properties .Chemical Reactions Analysis
Sulfonamides, in general, can undergo various chemical reactions, including hydrolysis, acylation, and displacement reactions . The specific reactions that this compound can undergo would depend on its exact structure and the conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the sulfonamide, dimethylamino, and phenylethyl groups could potentially influence its solubility, stability, and reactivity .Wissenschaftliche Forschungsanwendungen
Molecular Binding and Sensing Applications
Binding Study with Serum Albumin : Research demonstrates the use of fluorescent probes, closely related to the chemical structure , for studying the binding of compounds to bovine serum albumin. This study highlights the hydrophobic nature of such interactions, emphasizing the role of the aromatic ring in binding, which could be relevant in the design of drug delivery systems or in understanding drug-protein interactions (Jun et al., 1971).
Synthesis for Molecular Imaging : The synthesis of a compound similar to the one has been explored for its potential in molecular imaging, particularly in identifying cells undergoing apoptotic death. This application is significant in monitoring the efficacy of antiapoptotic drug treatments, showcasing the compound's relevance in medicinal research (Basuli et al., 2012).
Biochemical and Pharmacological Research
Carbonic Anhydrase Inhibition : Sulfonamide derivatives, including structures akin to the query compound, have been synthesized and evaluated for their inhibitory effects on human carbonic anhydrase isozymes. Such studies are crucial for understanding the therapeutic potential of sulfonamide derivatives in treating conditions associated with dysregulated enzyme activity (Akbaba et al., 2014).
Material Science and Chemistry
Magnetic Anisotropy in Cobalt(II) Complexes : The study of cobalt(II)-sulfonamide complexes reveals how systematic substitution on the ligand leads to variations in coordination geometry, affecting magnetic anisotropy. This research provides insights into the design of materials with specific magnetic properties, which could be useful in data storage or magnetic sensors (Wu et al., 2019).
Analytical Applications
Photolysis and Metal Complexation : Studies focusing on the photolysis of sulfonamide bonds in metal complexes of compounds with similar structures demonstrate the potential for designing novel photoreactive agents. These agents can be applied in the photorepair of DNA damage or in developing light-activated therapeutic agents (Aoki et al., 2009).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-(dimethylamino)-2-phenylethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2S/c1-22(2)20(17-9-4-3-5-10-17)15-21-25(23,24)19-13-12-16-8-6-7-11-18(16)14-19/h3-5,9-10,12-14,20-21H,6-8,11,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVVNNYOUCLBKFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNS(=O)(=O)C1=CC2=C(CCCC2)C=C1)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
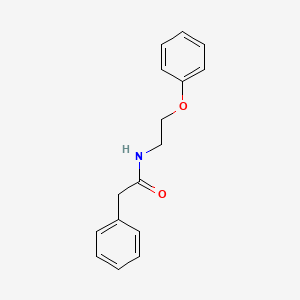
![2-(2-Fluorophenoxy)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one](/img/structure/B2747670.png)
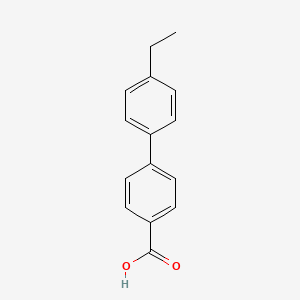
![4-(4-(4-methoxyphenyl)piperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2747673.png)
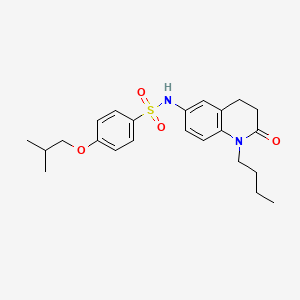


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2747681.png)
